molecular formula C11H15FO2 B7877782 1-(4-Fluoro-2-propoxyphenyl)ethanol

1-(4-Fluoro-2-propoxyphenyl)ethanol

Cat. No.: B7877782
M. Wt: 198.23 g/mol
InChI Key: JIYNXPZFZPJHRJ-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-propoxyphenyl)ethanol is an organic compound with the molecular formula C11H15FO2 and a molecular weight of 198.23 g/mol It is characterized by the presence of a fluoro group, a propoxy group, and an ethanol moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-2-propoxyphenyl)ethanol typically involves the reaction of 4-fluoro-2-propoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-2-propoxyphenyl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium iodide (NaI) in acetone

Major Products Formed:

    Oxidation: 4-Fluoro-2-propoxybenzaldehyde or 4-Fluoro-2-propoxyacetophenone

    Reduction: 1-(4-Fluoro-2-propoxyphenyl)ethane

    Substitution: 1-(4-Iodo-2-propoxyphenyl)ethanol

Scientific Research Applications

1-(4-Fluoro-2-propoxyphenyl)ethanol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-propoxyphenyl)ethanol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the fluoro group may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. Further research is needed to elucidate the exact pathways involved .

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)ethanol
  • 1-(4-Methoxyphenyl)ethanol
  • 1-(4-Chlorophenyl)ethanol

Comparison: 1-(4-Fluoro-2-propoxyphenyl)ethanol is unique due to the presence of both the fluoro and propoxy groups, which can influence its chemical reactivity and biological activity. Compared to 1-(4-Fluorophenyl)ethanol, the additional propoxy group may enhance its solubility and alter its interaction with biological targets. Similarly, the fluoro group can provide different electronic properties compared to the methoxy or chloro groups in related compounds .

Properties

IUPAC Name

1-(4-fluoro-2-propoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO2/c1-3-6-14-11-7-9(12)4-5-10(11)8(2)13/h4-5,7-8,13H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYNXPZFZPJHRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)F)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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